2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid
Overview
Description
2-(3’-Methoxy-[1,1’-biphenyl]-4-yl)acetic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with a methoxy group at the 3’ position and an acetic acid moiety at the 4-yl position. Biphenyl derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
It is suggested that the compound may interact with γ-aminobutyric acid (gaba) receptors .
Mode of Action
It is known that the compound can induce a functional blockade of the γ-aminobutyric acid receptors . This suggests that the compound may act as an antagonist, preventing the normal function of these receptors.
Pharmacokinetics
It is known that similar compounds, such as methoxyacetic acid, form via the rapid oxidation of 2-methoxyethanol (methyl glycol) via alcohol dehydrogenases .
Biochemical Analysis
Biochemical Properties
. The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Molecular Mechanism
The molecular mechanism of action of 2-(3’-Methoxy-[1,1’-biphenyl]-4-yl)acetic acid is not well-understood. It’s hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that 2-(3’-Methoxy-[1,1’-biphenyl]-4-yl)acetic acid is involved in are not well-studied. It’s known that methoxyacetic acid, a related compound, forms via the rapid oxidation of 2-methoxyethanol (methyl glycol) via alcohol dehydrogenases
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-Methoxy-[1,1’-biphenyl]-4-yl)acetic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group on the biphenyl core using methyl iodide and a base such as potassium carbonate.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a Friedel-Crafts acylation reaction, where the biphenyl compound reacts with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of 2-(3’-Methoxy-[1,1’-biphenyl]-4-yl)acetic acid may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-(3’-Methoxy-[1,1’-biphenyl]-4-yl)acetic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The biphenyl core can undergo nitration, sulfonation, and halogenation reactions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the acetic acid moiety can be reduced to an alcohol.
Substitution Reactions: The acetic acid moiety can participate in esterification and amidation reactions.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid mixture.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Esterification: Alcohol and acid catalyst (e.g., sulfuric acid).
Amidation: Amine and coupling agent (e.g., EDC·HCl).
Major Products Formed
Nitration: Nitro derivatives of the biphenyl core.
Oxidation: Hydroxylated biphenyl derivatives.
Reduction: Alcohol derivatives of the acetic acid moiety.
Esterification: Ester derivatives.
Amidation: Amide derivatives.
Scientific Research Applications
2-(3’-Methoxy-[1,1’-biphenyl]-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
2-(3’-Methoxy-[1,1’-biphenyl]-4-yl)acetic acid can be compared with other biphenyl derivatives such as:
2-(4’-Methoxy-[1,1’-biphenyl]-4-yl)acetic acid: Similar structure but with the methoxy group at the 4’ position.
2-(3’-Hydroxy-[1,1’-biphenyl]-4-yl)acetic acid: Hydroxyl group instead of a methoxy group.
2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid: Chloro group instead of a methoxy group.
The uniqueness of 2-(3’-Methoxy-[1,1’-biphenyl]-4-yl)acetic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[4-(3-methoxyphenyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-14-4-2-3-13(10-14)12-7-5-11(6-8-12)9-15(16)17/h2-8,10H,9H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCAHCLLXAXLGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374842 | |
Record name | (3'-Methoxy[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669713-73-9 | |
Record name | 3′-Methoxy[1,1′-biphenyl]-4-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=669713-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3'-Methoxy[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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